13-Methylidenetricos-11-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Methylidenetricos-11-yne is an organic compound characterized by the presence of a triple bond and a methylene group. This compound is part of the larger family of enynes, which are known for their unique chemical properties and reactivity. Enynes are compounds that contain both alkene (double bond) and alkyne (triple bond) functionalities, making them versatile intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methylidenetricos-11-yne can be achieved through various methods, including enyne metathesis and coupling reactions. One common approach involves the use of ring-closing enyne metathesis (RCEYM), a powerful method for forming cyclic compounds by creating new carbon-carbon bonds . This reaction typically employs ruthenium-based catalysts, which are known for their efficiency and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale enyne metathesis reactions using advanced catalytic systems. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Optimization of these parameters is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 13-Methylidenetricos-11-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.
Substitution: The triple bond in this compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is often employed.
Substitution: Halogenation reactions using bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the compound.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkenes or alkanes.
Scientific Research Applications
13-Methylidenetricos-11-yne has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique reactivity makes it useful in various organic transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 13-Methylidenetricos-11-yne involves its ability to participate in various chemical reactions due to the presence of both alkene and alkyne functionalities. These reactions often proceed through radical intermediates or transition states, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is influenced by the electronic properties of the triple bond and the adjacent methylene group .
Comparison with Similar Compounds
11-Tricosyne, 13-methylene-: This compound shares a similar structure with 13-Methylidenetricos-11-yne but differs in the position of the triple bond.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct reactivity and chemical properties. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both academic and industrial research.
Properties
CAS No. |
88472-55-3 |
---|---|
Molecular Formula |
C24H44 |
Molecular Weight |
332.6 g/mol |
IUPAC Name |
13-methylidenetricos-11-yne |
InChI |
InChI=1S/C24H44/c1-4-6-8-10-12-14-15-17-19-21-23-24(3)22-20-18-16-13-11-9-7-5-2/h3-20,22H2,1-2H3 |
InChI Key |
PQOZNDDJVKZOLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC#CC(=C)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.